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Abstract

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive
allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). Preclinical studies
have demonstrated its potential as a novel therapeutic agent for the treatment of
schizophrenia. This document provides a comprehensive overview of the core data supporting
the therapeutic potential of VU0467485, including its mechanism of action, in vitro and in vivo
pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visualizations
of key pathways and workflows are presented to facilitate further research and development.

Mechanism of Action

VU0467485 is a positive allosteric modulator of the M4 receptor, meaning it binds to a site on
the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine
(ACh).[1] By itself, VU046748S5 is inactive; however, in the presence of ACh, it potentiates the
receptor's response to ACh.[1] This allosteric modulation leads to a significant leftward shift in
the ACh concentration-response curve, indicating an increased potency of the natural ligand.[1]
M4 receptors are Gai/o-coupled, and their activation leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular cyclic adenosine monophosphate (CAMP) levels and
modulation of downstream signaling cascades that regulate neuronal excitability. The
antipsychotic-like effects of M4 activation are believed to be mediated by the modulation of
dopamine release in key brain regions implicated in schizophrenia.[2]
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Caption: Simplified M4 Receptor Signaling Pathway Modulated by VU0467485.

Quantitative Pharmacology

The pharmacological profile of VU0467485 has been extensively characterized across multiple
species, demonstrating potent and selective M4 PAM activity.

Table 1: In Vitro Potency and Selectivity of VU0467485[1]
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Receptor .
Species Assay Type EC50 (nM) % ACh Max
Target
Calcium
M4 Human o 78.8 80.6 + 0.7
Mobilization
Calcium
M4 Rat o 26.6 68.7+34
Mobilization
Calcium
M4 Dog o 87 49
Mobilization
Cynomolgus Calcium
M4 o 102 74
Monkey Mobilization
Calcium
M1 Human o > 30,000 -
Mobilization
Calcium
M2 Human o > 30,000 -
Mobilization
Calcium
M3 Human > 30,000 -
Mobilization
Calcium
M5 Human o > 30,000 -
Mobilization
Calcium
M1 Rat o > 30,000 -
Mobilization
Calcium
M2 Rat > 30,000 -
Mobilization
Calcium
M3 Rat o > 30,000 -
Mobilization
Calcium
M5 Rat o > 30,000 -
Mobilization
Pharmacokinetics
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VU0467485 exhibits favorable pharmacokinetic properties, including oral bioavailability and
central nervous system (CNS) penetration.

Table 2: In Vivo Pharmacokinetic Parameters of
VU0467485[1]

CL
. Dose AUC
Speci Cmax Tmax (mL/ Vss t1/2
(mg/lk Route (uMM-h  F (%) .
es ((TLY)] (h) min/lk  (L/kg) (h)
g) )
g)
Rat 3 p.o. 1.2 0.5 3.8 71 - - 4.2
Rat 1 i.v. - - - - 21 15 1.9
Dog 3 p.o. 0.04 2.0 0.1 3
Dog 1 iv. - - - - 10 2.1 2.4
Cyno
molgu
S 1 V. 13 1.1 1.6
Monke
y

Table 3: Predicted Human Pharmacokinetic Parameters

of VU0467485[1]

Parameter Predicted Value
CL (mL/min/kg) 3.7-89

Vss (L/kg) 15-21

t1/2 (h) 1.9-6.6

F (%) 71

Table 4: In Vitro DMPK and Physicochemical Properties
of VU0467485[1]
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Parameter Value

Plasma Protein Binding

fu (rat) 0.031
fu (human) 0.054
fu (cynomolgus) 0.091

Brain Tissue Binding

fu,brain (rat) 0.037

CNS Penetration

Kp (rat) 0.31

Kp,uu (rat) 0.37

Kp (dog) 1.0

Kp,uu (dog) 0.84
Permeability

Caco-2 Papp (A—-B) 31x10-%cm/s
P-gp Substrate No (ER =1.4)
hERG Inhibition Inactive at 11 pM

In Vivo Efficacy

VU0467485 has demonstrated robust efficacy in preclinical models of schizophrenia,
suggesting its potential to treat the positive symptoms of the disorder.

Table 5: Efficacy of VU0467485 in Preclinical Models of
Schizophrenia[1][3]
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. VU0467485 .
. Psychostimula Efficacy (%
Model Species Dose (mg/kg,
nt Reversal)

p.o.)

Amphetamine- )
Amphetamine

Induced Rat 1 -
(0.75 mg/kg, s.c.)

Hyperlocomotion

3 -

10 43.2

MK-801-Induced Rat MK-801 (0.18 10 Significant

a

Hyperlocomotion mg/kg, s.c.) Reversal
Significant

30
Reversal

Experimental Protocols
Calcium Mobilization Assay

This assay is used to determine the in vitro potency of VU0467485 as a positive allosteric
modulator of the M4 receptor.
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Caption: Workflow for the Calcium Mobilization Assay.
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Methodology:

e Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a
promiscuous G-protein (e.g., Gaqi5) are cultured under standard conditions.[1]

e Cells are seeded into 384-well microplates and incubated.
o The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
e Varying concentrations of VU0467485 are added to the wells.

» After a short incubation period, a fixed concentration of acetylcholine, corresponding to the
EC20 value, is added to stimulate the M4 receptors.[1]

e Changes in intracellular calcium concentration are measured by monitoring fluorescence
intensity using a suitable plate reader.

e The data are normalized to the maximal response induced by a saturating concentration of
acetylcholine, and concentration-response curves are generated to determine the EC50
values for VU0467485.[1]

Amphetamine-Induced Hyperlocomotion (AHL) Model

This in vivo model is used to assess the antipsychotic-like activity of VU0467485.
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Caption: Experimental Workflow for the Amphetamine-Induced Hyperlocomotion Model.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15618408?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Methodology:

Male Sprague Dawley rats are used for the study.[3]
e The animals are first habituated to the locomotor activity chambers.

e VU0467485 is administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg), alongside a
vehicle control group.[3]

» Following a specific pretreatment time (e.g., 60 minutes), amphetamine (e.g., 0.75 mg/kg) is
administered subcutaneously (s.c.) to all animals except for a vehicle-only control group.[1]

o Locomotor activity is then recorded for a set duration (e.g., 90 minutes).

e The data are analyzed to assess the ability of VU0467485 to reverse the hyperlocomotor
effects of amphetamine.[1]

Conclusion

VU0467485 is a potent and selective M4 PAM with a promising preclinical profile for the
treatment of schizophrenia. Its robust in vitro potency across species, favorable
pharmacokinetic properties including oral bioavailability and CNS penetration, and significant
efficacy in animal models of psychosis highlight its therapeutic potential.[1][4] The data
presented in this guide provide a solid foundation for further investigation and development of
VU0467485 as a novel antipsychotic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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